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molecular formula C12H15NO B8648471 2-(4-Methoxyphenyl)-3-methylbutyronitrile

2-(4-Methoxyphenyl)-3-methylbutyronitrile

Cat. No. B8648471
M. Wt: 189.25 g/mol
InChI Key: CNBUXJALZYSKQJ-UHFFFAOYSA-N
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Patent
US04377531

Procedure details

To a stirred mixture of isopropyl bromide (246.0 g; 2.0 mol), triethylamine (160.0 g; 4.0 mol), and solid sodium hydroxide pels (160.0 g; 4.0 mol) is added 4-methoxyphenylacetonitrile (147.18 g, 95% pure=139.85 g; 0.95 mol) over a 30-minute period at 60° C. Following this addition the reaction mixture is stirred at 68°-74° C. for 6 hours. The reaction mixture is then cooled to 45° C. and water (205 ml) is added. The mixture is subsequently stirred for 15 minutes with cooling. The organic and aqueous phases are then separated and the excess isopropyl bromide and triethylamine is distilled from the organic phase. This method gives 189.7 g of product which is 92.6% pure. This corresponds to an effective yield of 98.7%.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium hydroxide pels
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
147.18 g
Type
reactant
Reaction Step Two
Name
Quantity
205 mL
Type
solvent
Reaction Step Three
Yield
98.7%

Identifiers

REACTION_CXSMILES
[CH:1](Br)([CH3:3])[CH3:2].C(N(CC)CC)C.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][C:21]#[N:22])=[CH:16][CH:15]=1>O>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([CH:20]([CH:1]([CH3:3])[CH3:2])[C:21]#[N:22])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
246 g
Type
reactant
Smiles
C(C)(C)Br
Name
Quantity
160 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
sodium hydroxide pels
Quantity
160 g
Type
reactant
Smiles
Step Two
Name
Quantity
147.18 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Step Three
Name
Quantity
205 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
is stirred at 68°-74° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
this addition the reaction mixture
STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The organic and aqueous phases are then separated
DISTILLATION
Type
DISTILLATION
Details
the excess isopropyl bromide and triethylamine is distilled from the organic phase

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C#N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 189.7 g
YIELD: PERCENTYIELD 98.7%
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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